Enhanced Lipophilicity and Reduced Polar Surface Area Compared to the Des-Fluoro, Des-Methoxy Analog
5-Amino-2-methyl-4-fluoro-N-methoxybenzamide exhibits a computed XLogP3 of 1.0, which is 0.5 log units higher than that of 5-amino-2-methylbenzamide (XLogP3 = 0.5), indicating greater lipophilicity [1][2]. Concurrently, its topological polar surface area (TPSA) is 64.4 Ų, a reduction of 4.7 Ų compared to the 69.1 Ų measured for the des-fluoro, des-methoxy comparator [1][2]. This combination—higher logP and lower TPSA—falls within property ranges empirically associated with improved passive membrane permeability and oral bioavailability in drug-like molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0; TPSA = 64.4 Ų |
| Comparator Or Baseline | 5-Amino-2-methylbenzamide (CAS 515131-52-9): XLogP3 = 0.5; TPSA = 69.1 Ų |
| Quantified Difference | ΔXLogP3 = +0.5; ΔTPSA = -4.7 Ų (6.8% reduction) |
| Conditions | Computed properties from PubChem using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms [1][2] |
Why This Matters
The quantifiable improvement in lipophilicity and polar surface area positions this compound as a superior starting point for CNS-penetrant or orally bioavailable lead series, where these parameters are established predictors of membrane transit.
- [1] PubChem. 5-amino-2-methylbenzamide. Compound Summary CID 20144608. National Library of Medicine, National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 5-amino-2-methyl-4-fluoro-N-methoxybenzamide. Compound Summary CID 22313088. National Library of Medicine, National Center for Biotechnology Information. Accessed May 2026. View Source
